7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound notable for its potential biological applications. This compound features a furo[3,2-d]pyrimidine core structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of the bromophenyl group enhances its biological activity, making it a subject of interest in drug development.
The compound can be classified under heterocyclic organic compounds, specifically within the category of pyrimidines and their derivatives. It has been identified in various chemical databases and literature, including PubChem and related patent documents . This compound is characterized by its unique molecular structure and is often investigated for its potential as an inhibitor in various biochemical pathways.
The synthesis of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common approach involves the condensation of appropriate pyrimidine derivatives with substituted phenols or phenyl halides. The reaction typically requires specific catalysts and controlled conditions to optimize yield and purity.
The molecular formula for 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is C12H7BrN2O4. Its structure features:
C1=CC(=O)N=C2C(=C1C(=O)N=C(N2)C(C=C)O)C=C(C=C)Br
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is expected to undergo various chemical reactions typical for heterocyclic compounds:
Common reagents for these reactions include:
The mechanism of action for 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione primarily involves its interaction with specific biological targets within cells. Research indicates that compounds with similar structures may act as inhibitors of various kinases or enzymes involved in signaling pathways related to inflammation or cancer progression.
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has potential applications in:
This compound represents a promising area of research due to its unique structure and biological activity, warranting further exploration in synthetic chemistry and pharmacology.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: